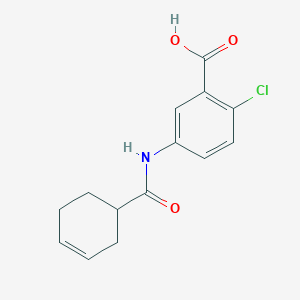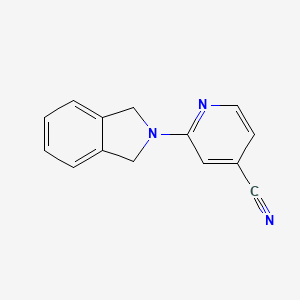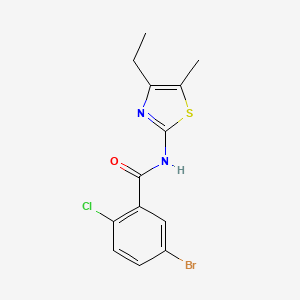![molecular formula C12H14BrNO3S B7559991 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid, also known as BTA-C1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Wirkmechanismus
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid inhibits the activity of the gamma-secretase enzyme, which is responsible for the cleavage of the Notch receptor. This inhibition prevents the release of the intracellular domain of the Notch receptor, which is necessary for the activation of downstream signaling pathways. By inhibiting the Notch signaling pathway, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to have a selective inhibitory effect on the Notch signaling pathway, with minimal effects on other signaling pathways. This selectivity has been attributed to the specific binding of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid to the gamma-secretase enzyme. In addition, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid is its selectivity for the Notch signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid could focus on improving its solubility and bioavailability, as well as investigating its potential therapeutic applications in other diseases beyond cancer. In addition, further studies could be conducted to elucidate the mechanism of action of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid and its effects on other signaling pathways.
Synthesemethoden
The synthesis of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid involves several steps, including the reaction of 5-bromothiophene-3-carboxylic acid with cyclohexylamine to form 4-[(5-bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid. This compound is then purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been studied for its potential therapeutic applications in cancer treatment, particularly in the inhibition of the Notch signaling pathway. This pathway plays a critical role in cell differentiation and proliferation, and its dysregulation has been implicated in various types of cancer. 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to inhibit the activity of the gamma-secretase enzyme, which is responsible for the cleavage of the Notch receptor. By inhibiting this pathway, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
4-[(5-bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-5-8(6-18-10)11(15)14-9-3-1-7(2-4-9)12(16)17/h5-7,9H,1-4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUFLCFHDKYRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)

![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)

![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)


![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)
![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)
